5-(4-Methoxyphenyl)pyridin-3-amine
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Overview
Description
5-(4-Methoxyphenyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-methoxyphenyl group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out under mild conditions, often in an organic solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)pyridin-2-amine
- 5-(4-Methoxyphenyl)pyridin-4-amine
- 4-(4-Methoxyphenyl)pyridin-3-amine
Uniqueness
5-(4-Methoxyphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxyphenyl group and the amine group on the pyridine ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
Biological Activity
5-(4-Methoxyphenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O, with a molecular weight of 230.26 g/mol. The compound features a pyridine ring substituted with a 4-methoxyphenyl group, which is crucial for its biological activity. The methoxy group enhances lipophilicity and may improve binding affinity to biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For instance, it demonstrated selective antiproliferative effects against MDA-MB-453 cells, a subtype of triple-negative breast cancer (TNBC) .
- Mechanism of Action : The compound may act by modulating the activity of specific enzymes or receptors involved in cell growth and survival pathways. It has been suggested that it interacts with the mTORC1 pathway, which is pivotal in cancer cell metabolism and growth .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties :
- COX-2 Inhibition : The compound has shown efficacy as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the methoxyphenyl substitution on the pyridine ring:
Compound | GI50 (μM) | Activity |
---|---|---|
This compound | 11 | Antiproliferative in TNBC |
5-(4-Methoxyphenyl)pyridin-2-amine | 60 | Less potent |
5-(4-Methoxyphenyl)pyridin-4-amine | Not specified | Comparison needed |
The position of the methoxy group and the amine functionality significantly influence the compound's binding affinity and biological activity. Modifications at these sites can lead to varying degrees of potency against cancer cell lines .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : By binding to target enzymes such as COX-2 or mTORC1, the compound may inhibit their activity, leading to reduced cell proliferation and inflammation.
- Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that control cell growth and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays using sulforhodamine B (SRB) demonstrated that this compound inhibits growth in various cancer cell lines with promising selectivity for certain subtypes .
- Animal Models : Preliminary studies in animal models suggest potential efficacy in reducing tumor size and inflammation, warranting further investigation into its therapeutic applications .
Properties
IUPAC Name |
5-(4-methoxyphenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCNGZKPNLGFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735036 |
Source
|
Record name | 5-(4-Methoxyphenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225522-97-3 |
Source
|
Record name | 5-(4-Methoxyphenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.